

An In-depth Technical Guide on the Synthesis Pathway of Amiton (VG)

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Compound of Interest

Compound Name: Amiton

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Disclaimer: **Amiton**, also known as VG, is a highly toxic organophosphate compound and is classified as a Schedule 2 chemical under the Chemical Weapons Convention.[1][2] Its synthesis should only be undertaken in a specialized, controlled laboratory environment by trained professionals with appropriate safety measures and legal authorization. This document is for informational and academic purposes only.

Introduction

Amiton (O,O-diethyl S-[2-(diethylamino)ethyl] phosphorothioate) is an organophosphate compound, notable for being the first of the V-series nerve agents.[1][3] Originally investigated in 1952 by Dr. Ranajit Ghosh at Imperial Chemical Industries (ICI) for use as an acaricide and insecticide, it was briefly marketed under the trade name Tetram.[1][3][4] However, due to its exceptionally high mammalian toxicity, it was quickly withdrawn from agricultural use.[4][5][6] Its primary mechanism of action involves the potent and irreversible inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to a toxic accumulation of the neurotransmitter acetylcholine.[2][7] This guide provides a technical overview of its synthesis pathway, experimental protocols derived from available literature, and its mechanism of action.

Physicochemical and Toxicological Properties

A summary of the known quantitative data for **Amiton** (VG) is presented below.

Table 1: Physicochemical Properties of **Amiton** (VG)

Property	Value	Reference
IUPAC Name	S-[2-(Diethylamino)ethyl] O,O-diethyl phosphorothioate	[1]
CAS Number	78-53-5	[1] [8]
Molecular Formula	C10H24NO3PS	[1]
Molar Mass	269.34 g·mol ⁻¹	[1]
Appearance	Colorless to amber oily liquid	[3]
Boiling Point	85.5 °C at 0.05 mmHg	[1]

| Vapor Pressure | 0.01 mmHg at 80 °C |[\[1\]](#) |Table 2: Toxicological Data for **Amiton** (VG)

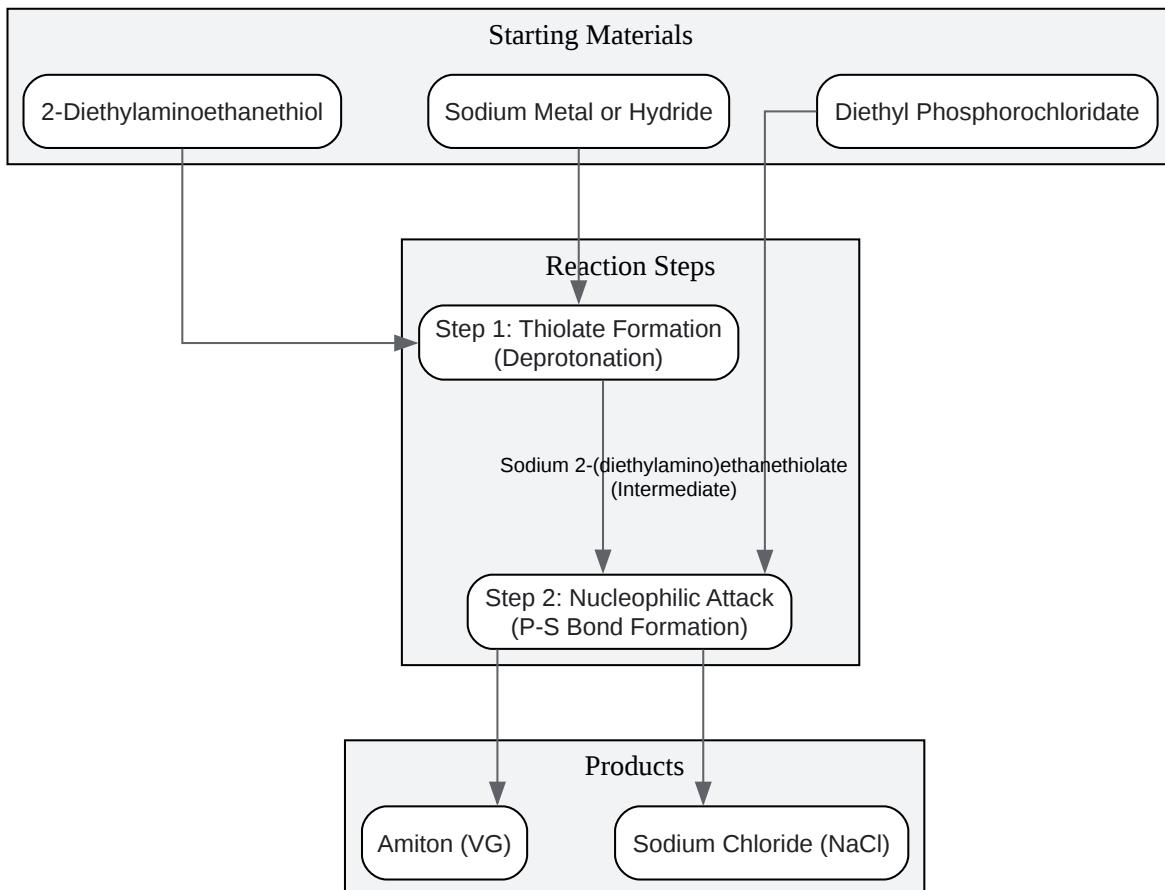
Metric	Value	Species	Reference
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| Oral LD₅₀ | 5 mg/kg | Rat |[\[1\]](#) |

Core Synthesis Pathway

The primary synthesis of **Amiton** involves the nucleophilic substitution reaction between an activated thiol and a phosphoryl chloride. The key precursors are 2-diethylaminoethanethiol and diethyl phosphorochloridate. The thiol is typically deprotonated with a strong base to form the more nucleophilic thiolate anion, which then attacks the electrophilic phosphorus center of the phosphoryl chloride, displacing the chloride leaving group.

A diagram illustrating the logical flow of the synthesis is provided below.



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Caption: Logical workflow for the synthesis of **Amiton (VG)**.

Experimental Protocols

Detailed experimental procedures for the synthesis of **Amiton** are not widely published in open literature due to its hazardous nature. The following protocol is a representative method based on the documented reaction.^[1]

4.1 Synthesis of O,O-diethyl S-[2-(diethylamino)ethyl] phosphorothioate (**Amiton**)

- Materials:
 - 2-diethylaminoethanethiol
 - Sodium metal (or sodium hydride)
 - Diethyl phosphorochloridate
 - Anhydrous inert solvent (e.g., benzene, toluene, or diethyl ether)
- Procedure:
 - Thiolate Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, a solution of 2-diethylaminoethanethiol in the anhydrous solvent is prepared under an inert nitrogen atmosphere.
 - An equimolar amount of sodium metal or sodium hydride is cautiously added portion-wise to the stirred solution. The reaction is exothermic and may require cooling to maintain a controlled temperature. The mixture is stirred until all the sodium has reacted, resulting in the formation of the sodium salt of 2-diethylaminoethanethiol.
 - Coupling Reaction: An equimolar amount of diethyl phosphorochloridate, dissolved in the same anhydrous solvent, is added dropwise to the stirred thiolate solution at a controlled temperature (typically 0-10 °C).
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion.
 - Work-up and Purification: The mixture is cooled, and the precipitated sodium chloride is removed by filtration.
 - The solvent is removed from the filtrate under reduced pressure.
 - The crude **Amiton** product is then purified by vacuum distillation.
- Characterization: The final product should be characterized using analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and

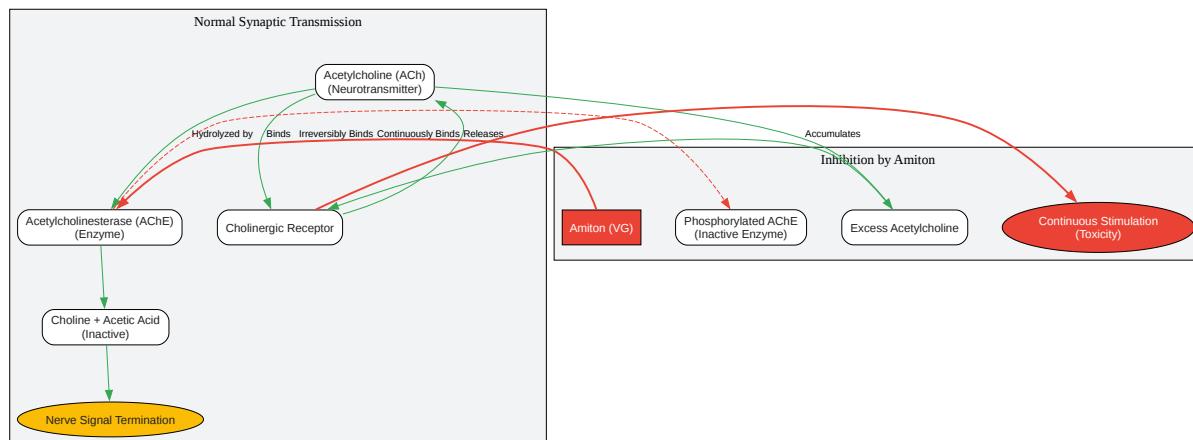
purity.[9]

An alternative synthesis method has also been described, involving the reaction between 2-diethylaminoethyl chloride and sodium diethyl phosphorothioate.[1]

Mechanism of Action: Acetylcholinesterase Inhibition

Amiton functions as an irreversible inhibitor of acetylcholinesterase (AChE). The phosphorus atom of **Amiton** is highly electrophilic and reacts with a serine residue in the active site of the AChE enzyme. This forms a stable, covalent phosphoserine bond, rendering the enzyme non-functional. The inactivation of AChE prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and subsequent overstimulation of cholinergic receptors, resulting in the clinical signs of nerve agent toxicity.[2][7]

The signaling pathway is depicted in the diagram below.



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Caption: Mechanism of acetylcholinesterase (AChE) inhibition by **Amiton**.

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